Cas no 149125-30-4 (7-(trifluoromethoxy)-2,3-dihydro-1H-indole-2,3-dione)
7-(trifluoromethoxy)-2,3-dihydro-1H-indole-2,3-dione Chemical and Physical Properties
Names and Identifiers
-
- 7-Trifluoromethoxyisatin
- 7-TRIFLUOROMETHOXY-ISATIN
- 1H-Indole-2,3-dione,7-(trifluoromethoxy)-
- 7-(trifluoromethoxy)-1H-Indole-2,3-dione
- 7-(trifluoromethoxy)indoline-2,3-dione
- 7-(Trifluoromethoxy)isatin
- 7-(trifluoroMethoxy)-2,3-dihydro-1H-indole-2,3-dione
- 1H-INDOLE-2,3-DIONE, 7-(TRIFLUOROMETHOXY)-
- BCP19406
- VI30343
- AB30336
- SY027086
- MFCD06804535
- AC-24983
- DTXSID90582749
- SCHEMBL3063162
- JDVUYYNGNVYMKQ-UHFFFAOYSA-N
- CS-W006798
- 149125-30-4
- AKOS000140311
- DS-11322
- FD13005
- FT-0645832
- A808844
- DB-063789
- 7-(trifluoromethoxy)-2,3-dihydro-1H-indole-2,3-dione
-
- MDL: MFCD06804535
- Inchi: 1S/C9H4F3NO3/c10-9(11,12)16-5-3-1-2-4-6(5)13-8(15)7(4)14/h1-3H,(H,13,14,15)
- InChI Key: JDVUYYNGNVYMKQ-UHFFFAOYSA-N
- SMILES: FC(OC1=CC=CC2C(C(NC=21)=O)=O)(F)F
Computed Properties
- Exact Mass: 231.01400
- Monoisotopic Mass: 231.01432748g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 329
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.4
- XLogP3: 1.9
Experimental Properties
- Color/Form: No data avaiable
- Density: No data available
- Melting Point: No data available
- Boiling Point: No data available
- Flash Point: No data available
- Refractive Index: 1.514
- PSA: 55.40000
- LogP: 1.85800
- Vapor Pressure: No data available
7-(trifluoromethoxy)-2,3-dihydro-1H-indole-2,3-dione Security Information
- Signal Word:warning
- Hazard Statement: H302-H315-H319-H335
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303+H313+H333
- Storage Condition:Sealed in dry,Room Temperature
7-(trifluoromethoxy)-2,3-dihydro-1H-indole-2,3-dione Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-(trifluoromethoxy)-2,3-dihydro-1H-indole-2,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 093167-10g |
7-Trifluoromethoxyisatin |
149125-30-4 | 95% | 10g |
£321.00 | 2022-03-01 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY027086-5g |
7-(Trifluoromethoxy)isatin |
149125-30-4 | ≥95% | 5g |
¥2967.74 | 2025-04-18 | |
| Chemenu | CM148658-5g |
7-(trifluoromethoxy)indoline-2,3-dione |
149125-30-4 | 95%+ | 5g |
$211 | 2021-08-05 | |
| Chemenu | CM148658-10g |
7-(trifluoromethoxy)indoline-2,3-dione |
149125-30-4 | 95%+ | 10g |
$351 | 2021-08-05 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0109-1g |
7-Trifluoromethoxy-isatin |
149125-30-4 | 97% | 1g |
551.23CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0109-5g |
7-Trifluoromethoxy-isatin |
149125-30-4 | 97% | 5g |
1679.12CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0109-25g |
7-Trifluoromethoxy-isatin |
149125-30-4 | 97% | 25g |
6767.38CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JG885-250mg |
7-(trifluoromethoxy)-2,3-dihydro-1H-indole-2,3-dione |
149125-30-4 | 98% | 250mg |
234CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JG885-1g |
7-(trifluoromethoxy)-2,3-dihydro-1H-indole-2,3-dione |
149125-30-4 | 98% | 1g |
385.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JG885-5g |
7-(trifluoromethoxy)-2,3-dihydro-1H-indole-2,3-dione |
149125-30-4 | 98% | 5g |
1795CNY | 2021-05-08 |
7-(trifluoromethoxy)-2,3-dihydro-1H-indole-2,3-dione Suppliers
7-(trifluoromethoxy)-2,3-dihydro-1H-indole-2,3-dione Related Literature
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Additional information on 7-(trifluoromethoxy)-2,3-dihydro-1H-indole-2,3-dione
7-(Trifluoromethoxy)-2,3-dihydro-1H-indole-2,3-dione: A Comprehensive Overview
The compound with CAS No. 149125-30-4, known as 7-(trifluoromethoxy)-2,3-dihydro-1H-indole-2,3-dione, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features and potential applications in drug discovery and material science. In this article, we will delve into the structural characteristics, synthesis methods, biological activities, and recent advancements associated with this compound.
7-(Trifluoromethoxy)-2,3-dihydro-1H-indole-2,3-dione belongs to the class of indole derivatives, which are widely studied due to their versatile properties and biological significance. The indole skeleton is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. In this compound, the indole system is further modified with a trifluoromethoxy group at the 7-position and a dihydrodione moiety at positions 2 and 3. These substituents significantly influence the electronic properties and reactivity of the molecule.
The synthesis of 7-(trifluoromethoxy)-2,3-dihydro-1H-indole-2,3-dione involves a series of carefully designed organic reactions. Recent studies have focused on optimizing the synthetic routes to improve yield and purity. One common approach involves the condensation of an appropriate indole derivative with a trifluoromethoxy precursor under specific reaction conditions. The dihydrodione moiety is typically introduced through oxidation or cyclization reactions, depending on the starting materials used.
Biologically, 7-(trifluoromethoxy)-2,3-dihydro-1H-indole-2,3-dione has shown promising activity in various assays. For instance, it has demonstrated potential as an inhibitor of certain enzyme targets associated with neurodegenerative diseases. Recent research has highlighted its ability to modulate cellular pathways involved in inflammation and oxidative stress, making it a candidate for further exploration in drug development.
In addition to its biological applications, this compound has also been investigated for its electronic properties. The trifluoromethoxy group introduces electron-withdrawing effects, which can enhance the molecule's stability and reactivity in certain chemical environments. This makes 7-(trifluoromethoxy)-2,3-dihydro-1H-indole-2,3-dione a valuable component in materials science applications such as organic electronics and sensors.
Recent advancements in computational chemistry have provided deeper insights into the molecular dynamics of 7-(trifluoromethoxy)-2,3-dihydro-1H-indole-2,3-dione. By employing quantum mechanical calculations and molecular docking studies, researchers have been able to predict its binding affinities to various protein targets with greater accuracy. These computational tools are essential for guiding experimental efforts and accelerating drug discovery processes.
In conclusion, 7-(trifluoromethoxy)-2,3-dihydro-1H-indole-2,3-dione is a multifaceted compound with significant potential across multiple disciplines. Its unique structure enables diverse applications ranging from pharmacology to materials science. As research continues to uncover new aspects of this molecule's properties and functions, it is poised to play an increasingly important role in both academic and industrial settings.
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